(3-(dimethylamino)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
Description
The compound "(3-(dimethylamino)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone" features a unique hybrid structure combining a dimethylamino-substituted phenyl group, an azetidine ring, and a sulfonyl-linked 4-methyl-1,2,4-triazole moiety.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-18(2)12-6-4-5-11(7-12)14(21)20-8-13(9-20)24(22,23)15-17-16-10-19(15)3/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGMFCRWZUQTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(dimethylamino)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₈N₄O₂S, with a molecular weight of 302.38 g/mol. The structure features a dimethylamino group attached to a phenyl ring, alongside an azetidine moiety linked to a triazole sulfonamide group. This unique combination suggests potential interactions with various biological targets.
Research indicates that compounds containing triazole and sulfonamide groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, inhibiting the synthesis of ergosterol in fungal cell membranes.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various signaling pathways, including intrinsic and extrinsic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related triazole compounds against various pathogens. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is primarily through the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
In vitro studies have shown that derivatives of the triazole group can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis via mitochondrial pathways and activate caspase cascades.
Case Studies
-
Anticancer Efficacy in MCF-7 Cells
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 cells.
- Method : Sulforhodamine B assay was used to assess cell viability.
- Results : The compound exhibited an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
-
In Vivo Toxicity Assessment
- Objective : To determine the safety profile in murine models.
- Method : Mice were administered varying doses, with monitoring for biochemical markers.
- Results : Minimal toxicity was observed at therapeutic doses, suggesting a favorable safety profile.
Data Tables
Comparison with Similar Compounds
Triazole-Sulfonyl Derivatives
- Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone shares the triazole-sulfonyl motif but differs in substituents (difluorophenyl, phenylethanone) and lacks the azetidine ring. The sulfonyl group in both compounds likely enhances thermal stability and influences electronic properties, but the azetidine in the target compound may improve solubility or conformational rigidity compared to bulkier aryl groups .
- Metsulfuron Methyl Ester (): A sulfonylurea herbicide with a triazin-2-yl group instead of triazole. The sulfonyl bridge is critical for herbicidal activity, suggesting that the target compound’s sulfonyl-triazole-azetidine system might also exhibit bioactive properties, albeit with different targets due to the dimethylamino group’s electron-donating effects .
Azetidine-Containing Compounds
- : 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one incorporates a thiadiazole and triazole but lacks the azetidine. The azetidine in the target compound may confer enhanced pharmacokinetic profiles, such as metabolic stability, compared to linear alkyl chains .
Spectral and Crystallographic Data
- NMR Trends (): Isorhamnetin-3-O glycoside’s ¹H-NMR data (e.g., aromatic protons at δ 6.5–7.5 ppm) provide a benchmark. The target compound’s dimethylamino group would likely show a singlet near δ 2.8–3.2 ppm for the N(CH₃)₂ protons, distinct from fluorophenyl signals (δ 7.0–7.5 ppm in ) .
- Crystallography () : Triazole-thione derivatives form hydrogen-bonded networks. The target compound’s sulfonyl and azetidine groups may promote similar intermolecular interactions, influencing crystallization behavior .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectral Data Trends
| Functional Group | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | Reference |
|---|---|---|---|
| N(CH₃)₂ (dimethylamino) | 2.8–3.2 (s, 6H) | ~40–45 (N-CH₃) | Inferred |
| SO₂ (sulfonyl) | N/A | ~125–135 (SO₂) | |
| Triazole-CH₃ | 2.5–3.0 (s, 3H) | ~20–25 (CH₃) |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves sequential reactions, including azetidine functionalization, sulfonylation, and coupling with the dimethylaminophenyl group. Key optimization strategies include:
- Step 1 (Azetidine Precursor Activation): Use dichloromethane (DCM) as a solvent with carbodiimide catalysts (e.g., EDCI) for carboxylate activation. Monitor progress via TLC (hexane:EtOAc 3:1) .
- Step 2 (Sulfonylation): Conduct at 0–5°C to minimize side reactions. Employ triethylamine as a base to neutralize HCl byproducts .
- Step 3 (Final Coupling): Optimize stoichiometry (1:1.2 molar ratio of azetidine to aryl ketone) and use HPLC for purity assessment (>95%) .
- Purification: Gradient column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) improves final purity .
Q. What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
Advanced Research Questions
Q. How can reaction mechanisms involving the azetidine and triazole sulfonyl groups be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via in situ NMR or FT-IR. For example, track sulfonyl chloride consumption during azetidine functionalization .
- Isotopic Labeling: Use ¹⁵N-labeled triazole precursors to study electronic effects on sulfonylation rates .
- Computational Modeling: Apply density functional theory (DFT) to map transition states and activation energies for key steps (e.g., nucleophilic substitution at the azetidine ring) .
Q. What experimental strategies are recommended to investigate the compound’s biological activity?
Methodological Answer:
- Target Identification: Perform molecular docking against kinase or protease targets (e.g., PARP-1) using the triazole sulfonyl group as a hydrogen bond acceptor .
- In Vitro Assays:
- Enzyme Inhibition: Dose-response curves (IC₅₀) in buffer (pH 7.4, 37°C) with fluorogenic substrates .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
Q. How can computational methods like DFT aid in understanding electronic properties?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity. The triazole sulfonyl group typically lowers LUMO energy, enhancing electrophilicity .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solubility in DMSO or water .
- Docking Simulations: Compare binding affinities with analogous compounds (e.g., replacing dimethylamino with methoxy groups) .
Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity across studies)?
Methodological Answer:
- Control for Batch Variability: Re-synthesize batches under identical conditions and re-test bioactivity .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across labs, ensuring p < 0.05 significance .
- Probe Degradation: Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
